molecular formula C20H20F4N2O5S B2377021 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 887219-08-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2377021
CAS No.: 887219-08-1
M. Wt: 476.44
InChI Key: CBOODLGHDZESEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzo[d][1,3]dioxole moiety, a morpholinoethyl group, and a benzenesulfonamide framework with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the morpholinoethyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with morpholine in the presence of a suitable base, such as sodium hydride, to form the morpholinoethyl intermediate.

    Sulfonamide formation: The final step involves the reaction of the morpholinoethyl intermediate with 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide stands out due to its combination of a morpholinoethyl group and the presence of both fluorine and trifluoromethyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O5S/c21-16-3-2-14(10-15(16)20(22,23)24)32(27,28)25-11-17(26-5-7-29-8-6-26)13-1-4-18-19(9-13)31-12-30-18/h1-4,9-10,17,25H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOODLGHDZESEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.